N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting with the preparation of the core isoxazole ring. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide may be used to study enzyme interactions and metabolic pathways. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.
Medicine: The potential medicinal applications of this compound include its use as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, from coatings to pharmaceuticals.
Mechanism of Action
The mechanism by which N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved in these interactions are often studied to understand the compound's full potential.
Comparison with Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar sulfamoyl group.
Isoxazole derivatives: Other compounds containing the isoxazole ring, used in various chemical and biological applications.
Uniqueness: N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide stands out due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for diverse reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9-8-12(18-23-9)17-14(20)13(19)16-7-6-10-2-4-11(5-3-10)24(15,21)22/h2-5,8H,6-7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDIFYGRBTYZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.